Welcome to the BenchChem Online Store!
molecular formula C11H8N2O B8453447 1,4-Dihydroindeno[1,2-c]pyrazole-6-carbaldehyde

1,4-Dihydroindeno[1,2-c]pyrazole-6-carbaldehyde

Cat. No. B8453447
M. Wt: 184.19 g/mol
InChI Key: FTNDYEUWDAITKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07320986B2

Procedure details

To a solution of 6-bromo-1,4-dihydro-indeno[1,2-c]pyrazole (0.100 g, 0.425 mmol, see U.S. Pat. No. 6,297,238 for preparation) in THF (3 mL) at −78° C. was added 1.8 M PhLi in cyclohexane/ether (0.71 mL, 1.28 mmol) followed by 1.3 M s-BuLi in cyclohexane (0.98 mL, 1.28 mmol) 30 minutes later. The reaction mixture was stirred at −78° C. for 60 minutes and DMF (0.33 mL, 4.25 mmol) was added. The dry ice bath was removed after 30 minutes. After an additional 30 minutes, the reaction was quenched with water. The reaction mixture was extracted with EtOAc, washed with 50% brine, dried over MgSO4, filtered, and concentrated. The concentrate was purified by flash chromatography eluted with EtOAc/hexane (7:3 to 8:2) to give 0.053 g (68%) of the desired product as brown solid. MS (DCI/NH3) m/z: 185.0 (M+H)+; 1H NMR (300 MHz, CD3OD) δ 3.76 (s, 2H), 7.63 (s, 1H), 7.62-7.97 (m, 2H), 8.04 (s, 1H), 10.00 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
cyclohexane ether
Quantity
0.71 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.98 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.33 mL
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
Yield
68%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:11](=[CH:12][CH:13]=1)[C:7]1[NH:8][N:9]=[CH:10][C:6]=1[CH2:5]2.[Li]C1C=CC=CC=1.C1CCCCC1.C[CH2:28][O:29]CC.[Li]C(CC)C.C1CCCCC1.CN(C=O)C>C1COCC1>[NH:8]1[C:7]2[C:11]3[C:4]([CH2:5][C:6]=2[CH:10]=[N:9]1)=[CH:3][C:2]([CH:28]=[O:29])=[CH:13][CH:12]=3 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2CC3=C(NN=C3)C2=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C=1C=CC=CC1
Name
cyclohexane ether
Quantity
0.71 mL
Type
reactant
Smiles
C1CCCCC1.CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C(C)CC
Name
Quantity
0.98 mL
Type
reactant
Smiles
C1CCCCC1
Step Four
Name
Quantity
0.33 mL
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dry ice bath was removed after 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
After an additional 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with EtOAc
WASH
Type
WASH
Details
washed with 50% brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by flash chromatography
WASH
Type
WASH
Details
eluted with EtOAc/hexane (7:3 to 8:2)

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
N1N=CC2=C1C1=CC=C(C=C1C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.053 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.